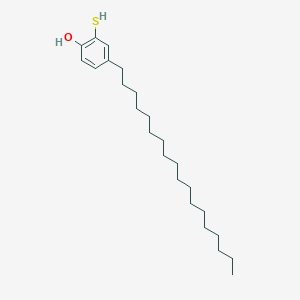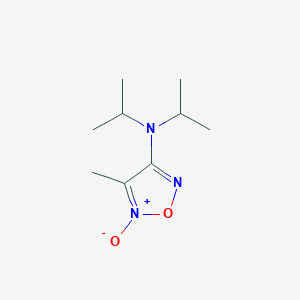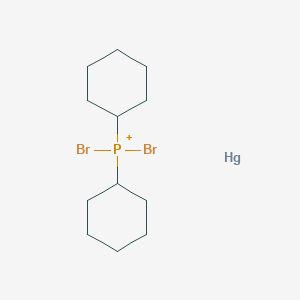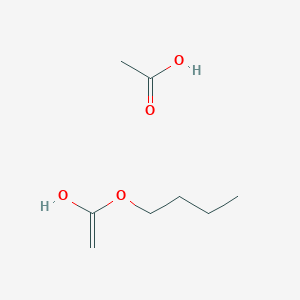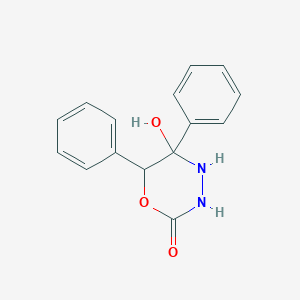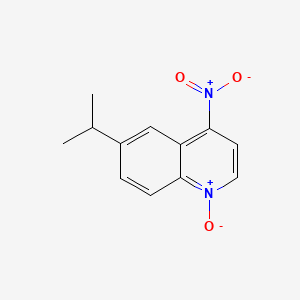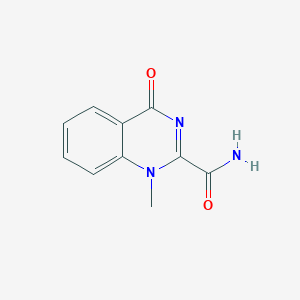
1-Methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have been widely studied for their diverse biological activities and pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as a building block in organic synthesis.
Méthodes De Préparation
The synthesis of 1-Methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzamide with methyl isocyanate under controlled conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring structure .
Industrial production methods often employ optimized reaction conditions to maximize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction rates and improve overall efficiency .
Analyse Des Réactions Chimiques
1-Methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various quinazoline derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and amide functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Major products formed from these reactions include substituted quinazolines and reduced quinazoline derivatives.
Applications De Recherche Scientifique
1-Methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide has been extensively studied for its applications in various scientific fields:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit certain enzymes involved in cell proliferation, leading to apoptosis (programmed cell death) in cancer cells . The compound’s ability to interact with DNA and proteins is crucial for its biological activity.
Comparaison Avec Des Composés Similaires
1-Methyl-4-oxo-1,4-dihydroquinazoline-2-carboxamide can be compared with other quinazoline derivatives, such as:
N-methyl-4-oxo-3,4-dihydroquinazoline-2-carboxamide: Similar in structure but with different substituents, leading to variations in biological activity.
2-Methyl-4-oxo-3,4-dihydroquinazoline-5-carboxamide: Known for its fluorescent properties and used in the textile industry.
3-Methyl-4-oxo-3,4-dihydroimidazo[5,1-]quinazoline: Exhibits antitumor activity and is used in cancer research.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
88267-80-5 |
|---|---|
Formule moléculaire |
C10H9N3O2 |
Poids moléculaire |
203.20 g/mol |
Nom IUPAC |
1-methyl-4-oxoquinazoline-2-carboxamide |
InChI |
InChI=1S/C10H9N3O2/c1-13-7-5-3-2-4-6(7)10(15)12-9(13)8(11)14/h2-5H,1H3,(H2,11,14) |
Clé InChI |
CEFKKPBESZCYRU-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)N=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


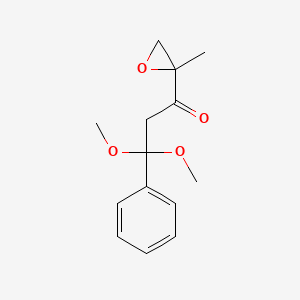
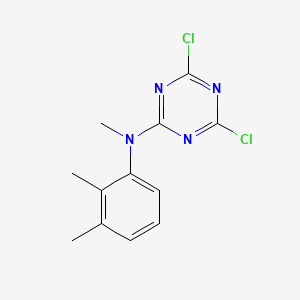
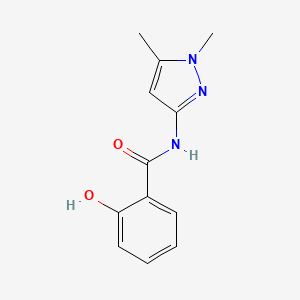


![(1S)-5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14399306.png)
